
Cupric sulfate, basic copper sulfate dibasic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricopper tetrahydroxide sulfate, with the chemical formula Cu₃H₄O₈S, is a compound that features three copper atoms, four hydroxide groups, and one sulfate group. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tricopper tetrahydroxide sulfate can be synthesized through various chemical reactions. One common method involves the reaction of copper sulfate with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows: [ 3 \text{CuSO}_4 + 4 \text{NaOH} \rightarrow \text{Cu}_3(\text{OH})_4(\text{SO}_4) + 4 \text{Na}_2\text{SO}_4 ]
Industrial Production Methods
In industrial settings, the production of tricopper tetrahydroxide sulfate often involves large-scale chemical reactors where copper sulfate and sodium hydroxide are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tricopper tetrahydroxide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper compounds.
Reduction: It can be reduced to lower oxidation state copper compounds.
Substitution: Hydroxide groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like ammonia or ethylenediamine can replace hydroxide groups in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various copper oxides, hydroxides, and complex copper compounds .
Applications De Recherche Scientifique
Tricopper tetrahydroxide sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in redox reactions and as a precursor for synthesizing other copper-based compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of pigments, ceramics, and as a component in certain types of batteries.
Mécanisme D'action
The mechanism by which tricopper tetrahydroxide sulfate exerts its effects involves its ability to undergo redox reactions. The copper atoms in the compound can switch between different oxidation states, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can mediate various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) sulfate (CuSO₄): A common copper compound used in agriculture and industry.
Copper(II) hydroxide (Cu(OH)₂): Used as a fungicide and in the preparation of other copper compounds.
Basic copper carbonate (Cu₂(OH)₂CO₃): Used as a pigment and in the production of copper salts.
Uniqueness
Tricopper tetrahydroxide sulfate is unique due to its specific combination of copper, hydroxide, and sulfate groups, which confer distinct chemical and physical properties. Its ability to participate in multiple types of chemical reactions and its applications in various fields make it a compound of significant interest .
Propriétés
Numéro CAS |
12013-15-9 |
|---|---|
Formule moléculaire |
Cu3H4O8S |
Poids moléculaire |
354.73 g/mol |
Nom IUPAC |
tricopper;tetrahydroxide;sulfate |
InChI |
InChI=1S/3Cu.H2O4S.4H2O/c;;;1-5(2,3)4;;;;/h;;;(H2,1,2,3,4);4*1H2/q3*+2;;;;;/p-6 |
Clé InChI |
PGZPBCJSKZAQMA-UHFFFAOYSA-H |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


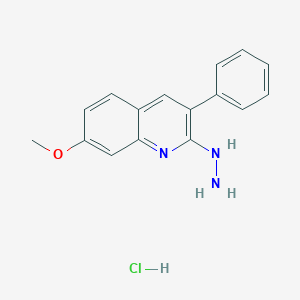

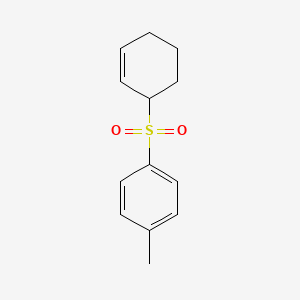

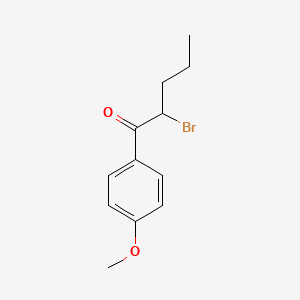
![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
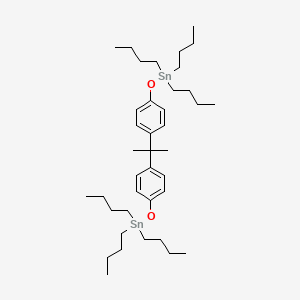
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
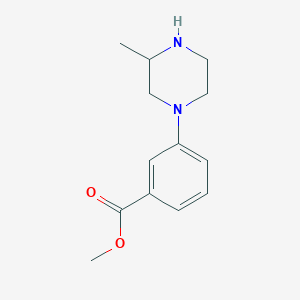
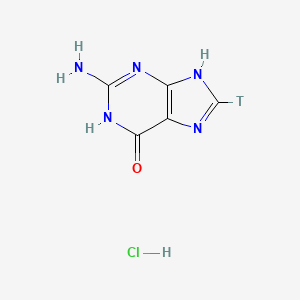
![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)


![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)
